(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL
Brand Name: Vulcanchem
CAS No.: 1881-17-0
VCID: VC0155396
InChI:
SMILES:
Molecular Formula: C10H13NO
Molecular Weight: 163.22

(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL

CAS No.: 1881-17-0

Cat. No.: VC0155396

Molecular Formula: C10H13NO

Molecular Weight: 163.22

* For research use only. Not for human or veterinary use.

(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL - 1881-17-0

Specification

CAS No. 1881-17-0
Molecular Formula C10H13NO
Molecular Weight 163.22

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol belongs to the tetrahydroisoquinoline family, featuring a fused bicyclic system comprising a benzene ring and a partially saturated six-membered nitrogen-containing ring. The (S)-configuration at the 3-position confers chirality, which is critical for its interactions with biological targets. The hydroxymethyl group enhances its reactivity, enabling derivatization into esters, ethers, and coordination complexes .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Melting Point114–116 °C
Boiling Point290.31°C (estimated)
Optical Rotation[α]22/D = -97° (c = 0.2, MeOH)
Density1.0508 g/cm³
pKa14.57 ± 0.10

The compound’s crystalline form and stability under inert atmospheres make it suitable for long-term storage in pharmaceutical applications .

Synthesis and Manufacturing Considerations

Enantioselective Synthesis

While detailed synthetic protocols for (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol are proprietary, industrial routes likely involve enantioselective hydrogenation or resolution of racemic intermediates. For example, N-sulfonyl tetrahydroisoquinoline derivatives—structurally analogous compounds—are synthesized using Preyssler heteropolyacid catalysts under mild conditions, achieving yields of 35–91% . Such methods emphasize green chemistry principles, minimizing waste and energy consumption.

Industrial-Scale Production

Continuous flow reactors and biocatalytic processes are emerging as sustainable alternatives to batch synthesis. These systems enhance reaction efficiency and stereochemical control, critical for maintaining the (S)-enantiomer’s purity during large-scale manufacturing .

Applications in Scientific Research

Asymmetric Catalysis

The compound’s chiral center makes it a valuable ligand in transition-metal catalysis. For instance, rhodium complexes of similar tetrahydroisoquinoline derivatives achieve enantiomeric excesses >95% in hydrogenation reactions, critical for producing enantiopure pharmaceuticals .

Medicinal Chemistry

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol serves as a precursor to antimuscarinic agents such as solifenacin. Coupling the (S)-enantiomer with quinuclidine moieties optimizes selectivity for bladder muscarinic receptors, reducing side effects in overactive bladder treatments .

Table 2: Key Therapeutic Applications of Derivatives

ApplicationMechanismTarget Indication
Antifungal AgentsDisruption of ergosterol synthesisCandida infections
Dopamine ModulatorsD2 receptor agonismParkinson’s disease
Anticancer TherapeuticsTopoisomerase inhibitionBreast and liver cancers

Recent Advances and Research Frontiers

Green Synthetic Methodologies

Recent work on N-sulfonyl tetrahydroisoquinolines highlights the role of Preyssler catalysts in reducing reaction times and improving yields. These heteropolyacids offer recyclability and low toxicity, aligning with sustainable chemistry goals .

Computational Drug Design

Molecular docking studies predict strong interactions between tetrahydroisoquinoline derivatives and fungal CYP51 enzymes, a key target in antifungal therapy. Such insights guide the rational design of next-generation antimicrobials .

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